molecular formula C27H44O6 B103026 Ponasterone B CAS No. 19338-77-3

Ponasterone B

Cat. No. B103026
CAS RN: 19338-77-3
M. Wt: 464.6 g/mol
InChI Key: PJYYBCXMCWDUAZ-VNHCOKMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponasterone B is a steroid hormone that is widely used in scientific research as an inducer of gene expression. It is a synthetic analog of ecdysone, a hormone found in insects that regulates molting and metamorphosis. Ponasterone B is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals.

Mechanism Of Action

Ponasterone B acts as a ligand for the ecdysone receptor, a nuclear hormone receptor that regulates gene expression. When Ponasterone B binds to the ecdysone receptor, it induces a conformational change that allows the receptor to interact with co-activator proteins and initiate transcription of target genes. The target genes are typically involved in processes such as cell differentiation, apoptosis, and metabolism.

Biochemical And Physiological Effects

Ponasterone B has a variety of biochemical and physiological effects on organisms. It can induce the expression of specific genes, leading to changes in cellular processes such as metabolism and differentiation. It can also affect the growth and development of organisms, particularly in insects where it regulates molting and metamorphosis. In mammals, Ponasterone B has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Ponasterone B has several advantages for lab experiments. It is a potent inducer of gene expression, allowing researchers to control the expression of specific genes in a variety of organisms. It is also relatively stable and easy to use, making it a popular choice for many researchers. However, there are also limitations to its use. Ponasterone B can be toxic to cells at high concentrations, and it may have off-target effects on gene expression. Additionally, its use in transgenic organisms may raise ethical concerns.

Future Directions

There are many future directions for research involving Ponasterone B. One area of interest is the development of new synthetic analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the use of Ponasterone B in the study of complex biological processes such as aging and disease. Additionally, there is potential for the use of Ponasterone B in the development of new therapies for diseases such as cancer. Overall, Ponasterone B is a powerful tool for scientific research with many potential applications in the future.

Synthesis Methods

Ponasterone B is synthesized from ecdysone, a naturally occurring steroid hormone found in insects. The synthesis involves several steps, including the oxidation of ecdysone to 2-deoxy-20-hydroxyecdysone, and the conversion of this intermediate to Ponasterone B. The synthesis of Ponasterone B is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ponasterone B is widely used in scientific research as an inducer of gene expression. It is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals. Ponasterone B is commonly used in the study of developmental biology, gene regulation, and signal transduction. It is also used in the production of recombinant proteins and in the development of transgenic organisms.

properties

CAS RN

19338-77-3

Product Name

Ponasterone B

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1

InChI Key

PJYYBCXMCWDUAZ-VNHCOKMVSA-N

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O

SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O

Origin of Product

United States

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